2-(4-Cyanophenyl)-2-hydroxyacetic acid
CAS No.: 631897-16-0
Cat. No.: VC4137201
Molecular Formula: C9H7NO3
Molecular Weight: 177.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 631897-16-0 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.159 |
| IUPAC Name | 2-(4-cyanophenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13) |
| Standard InChI Key | WNSURQHMHJSIGA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C(C(=O)O)O |
Introduction
2-(4-Cyanophenyl)-2-hydroxyacetic acid is an organic compound with the chemical formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol . It is part of a broader class of carboxylic acids and is known for its unique structural features, including a cyanophenyl group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields, including life sciences and organic synthesis.
Synthesis and Derivatives
2-(4-Cyanophenyl)-2-hydroxyacetic acid can be used as a precursor to synthesize various derivatives, such as esters. For example, methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is synthesized through the esterification of 2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol, typically catalyzed by acids like sulfuric acid or hydrochloric acid.
Biological and Chemical Applications
While specific biological applications of 2-(4-cyanophenyl)-2-hydroxyacetic acid itself are not extensively documented, its derivatives have shown potential in medicinal chemistry. For instance, methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate has been explored for its anti-inflammatory and analgesic effects due to its ability to interact with enzymes and proteins through hydrogen bonding and π-π interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume